molecular formula C7H15NO2 B13815244 Acetic acid, N,N-diethylaminomethyl ester CAS No. 2037-00-5

Acetic acid, N,N-diethylaminomethyl ester

Cat. No.: B13815244
CAS No.: 2037-00-5
M. Wt: 145.20 g/mol
InChI Key: HRFPFWMWWNVACI-UHFFFAOYSA-N
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Description

(Diethylamino)methyl=acetate is an organic compound with the molecular formula C7H15NO2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a (diethylamino)methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethylamino)methyl=acetate typically involves the esterification of acetic acid with (diethylamino)methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of (Diethylamino)methyl=acetate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(Diethylamino)methyl=acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, (Diethylamino)methyl=acetate can be hydrolyzed to produce acetic acid and (diethylamino)methanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester and alcohol.

    Reduction: (Diethylamino)methyl=acetate can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.

Major Products Formed

    Hydrolysis: Acetic acid and (diethylamino)methanol.

    Transesterification: A new ester and alcohol.

    Reduction: (Diethylamino)methanol.

Scientific Research Applications

(Diethylamino)methyl=acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: (Diethylamino)methyl=acetate is used as a solvent and intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Diethylamino)methyl=acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing hydrolysis to produce acetic acid and (diethylamino)methanol. This reaction can be used to study enzyme kinetics and inhibition. In drug development, the compound can be designed to release active pharmaceutical ingredients upon hydrolysis, providing targeted drug delivery.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar chemical properties but lacks the (diethylamino)methyl group.

    Methyl acetate: Another simple ester with similar reactivity but different molecular structure.

    Diethylaminoethyl acetate: A compound with a similar functional group but different ester structure.

Uniqueness

(Diethylamino)methyl=acetate is unique due to the presence of the (diethylamino)methyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the (diethylamino)methyl group can interact with biological molecules, making the compound useful in biochemical and pharmaceutical applications.

Properties

CAS No.

2037-00-5

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

diethylaminomethyl acetate

InChI

InChI=1S/C7H15NO2/c1-4-8(5-2)6-10-7(3)9/h4-6H2,1-3H3

InChI Key

HRFPFWMWWNVACI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)COC(=O)C

Origin of Product

United States

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